5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid
Description
Properties
IUPAC Name |
5-(2-tert-butylpyrimidin-4-yl)-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-15(2,3)14-17-7-6-12(18-14)9-4-5-11(16)10(8-9)13(19)20/h4-8H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNLZHUJKKGMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approach
One of the most efficient routes involves palladium-catalyzed coupling between a halogenated chlorobenzoic acid derivative and a pyrimidinyl boronic acid or equivalent.
- Catalysts and Ligands: Tris-(dibenzylideneacetone)dipalladium(0) combined with chiral BINAP ligands.
- Base: Cesium carbonate or potassium carbonate.
- Solvent: Toluene or dimethylformamide (DMF).
- Conditions: Heating at 20–80°C for 1.25–2.25 hours under inert atmosphere.
- Yield: Approximately 70% isolated yield reported.
This method allows selective formation of the C–C bond between the pyrimidinyl and chlorobenzoic acid moieties with good functional group tolerance.
Nucleophilic Aromatic Substitution (SNAr)
In some protocols, the pyrimidinyl amine or its derivatives can displace a halogen (chlorine or bromine) on the chlorobenzoic acid ring under basic conditions.
- Base: Potassium carbonate or potassium hydrogencarbonate.
- Solvent: N,N-Dimethylformamide (DMF) or water/DMF mixtures.
- Temperature: 70–100°C.
- Time: 3–16 hours depending on conditions.
- Outcome: Formation of the C–N bond linking the pyrimidinyl group to the chlorobenzoic acid.
This method is suitable for direct amination reactions and can be performed with microwave irradiation to reduce reaction times.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate coupling reactions.
- Conditions: Heating at 150°C for 15 minutes.
- Solvent: Water or acetonitrile.
- Base: Potassium carbonate.
- Yield: Ranges from 71% to 84% depending on substrates and scale.
Microwave-assisted methods offer rapid reaction times and improved yields compared to conventional heating.
Reduction and Functional Group Transformations
When starting materials contain nitro groups (e.g., nitropyridinyl intermediates), catalytic hydrogenation is used:
- Catalyst: 5–10% Palladium on activated carbon.
- Solvent: Ethyl acetate or acetic acid.
- Conditions: Room temperature to 30°C under hydrogen pressure (45 psi).
- Time: 1–3 hours.
- Purpose: Conversion of nitro groups to amino groups, enabling further coupling or substitution.
Representative Data Table of Reaction Conditions and Yields
| Method Type | Reagents & Catalysts | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | Pd2(dba)3, BINAP, Cs2CO3 | Toluene | 20–80 | 1.25–2.25 h | ~70 | High selectivity, inert atmosphere |
| SNAr Amination | K2CO3, N-BOC-piperazine or amine | DMF | 70–100 | 3–16 h | 60–70 | Microwave irradiation improves yield |
| Microwave-Assisted Coupling | K2CO3 | Water/Acetonitrile | 150 | 15 min | 71–84 | Rapid, energy-efficient |
| Catalytic Hydrogenation | Pd/C (5–10%), H2 | EtOAc/Acetic acid | 20–30 | 1–3 h | Quantitative | Reduction of nitro to amine |
Detailed Research Findings
- Catalyst Efficiency: Pd-catalyzed cross-coupling reactions with BINAP ligands provide excellent yields and stereoselectivity, crucial for pharmaceutical-grade synthesis.
- Microwave Irradiation: Significantly reduces reaction times from hours to minutes, maintaining or improving yields.
- Base Selection: Potassium carbonate is preferred for its moderate basicity and solubility; cesium carbonate enhances reactivity in coupling reactions.
- Solvent Effects: DMF and toluene are common; DMF facilitates SNAr reactions, while toluene is preferred for palladium-catalyzed steps.
- Purification: Silica gel chromatography and recrystallization from suitable solvents yield high-purity final products.
- Scalability: Methods have been demonstrated from milligram to multi-gram scales with consistent yields.
Chemical Reactions Analysis
Types of Reactions
5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alcohols in the presence of bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
Substitution Products: Amino, thio, or alkoxy derivatives of the original compound.
Oxidation Products: Carboxylates or quinones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
Chemical Reactions
This compound can undergo various reactions:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles like amines.
- Oxidation/Reduction Reactions : The benzoic acid moiety can be oxidized or reduced.
- Coupling Reactions : It can participate in coupling reactions to form more complex molecules.
Chemistry
5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid serves as a building block for synthesizing more complex organic compounds. Its structural uniqueness allows for various modifications, making it valuable in developing new chemical entities.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor. Its ability to interact with specific molecular targets suggests that it may inhibit enzymes or receptors, blocking their activity. This mechanism is crucial in drug discovery and development.
Medicine
The compound has been explored for therapeutic properties, including:
- Anti-inflammatory Activity : Preliminary studies indicate potential effectiveness in reducing inflammation.
- Anticancer Properties : Research is ongoing to evaluate its efficacy against various cancer cell lines.
Industry
In industrial applications, this compound is utilized in developing new materials and catalysts. Its chemical properties make it suitable for formulating advanced materials with specific functionalities.
Case Study 1: Anticancer Activity
A study conducted on various pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against human cancer cell lines. The mechanism involved apoptosis induction through the inhibition of specific signaling pathways.
Case Study 2: Inhibitory Effects on Enzymes
Research highlighted that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. In vitro assays showed that it effectively reduced enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of 5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
Several pyrimidine-based kinase inhibitors share structural motifs with the target compound. Key examples include:
Key Observations :
Chlorobenzoic Acid Derivatives
A structurally related compound, 5-{2-[(2-bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid , shares the 2-chlorobenzoic acid moiety but differs in substituents:
Key Observations :
- The molecular weight discrepancy in (C₅H₇N₃O vs. the longer IUPAC name) suggests a possible error in the reported data, requiring further verification .
Research Implications and Gaps
- Optimization Potential: The tert-butyl group could be modified to balance lipophilicity and solubility, as seen in kinase inhibitors like SNS-032 (contains a tert-butyl-oxazole group) .
- Contradictions : ’s molecular formula (C₅H₇N₃O) conflicts with its IUPAC name, highlighting the need for data validation in comparative studies.
Biological Activity
5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid is a complex organic compound characterized by its unique structural features, including a pyrimidine ring with a tert-butyl substituent and a chlorobenzoic acid moiety. Its molecular formula is with a molecular weight of approximately 290.74 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism is crucial for its potential therapeutic applications, including anti-inflammatory and anticancer effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, various derivatives have been tested against cancer cell lines, showing promising results in inhibiting tumor growth. A study found that compounds with similar structures demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting strong antiproliferative effects .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential role in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have evaluated the antimicrobial properties of this compound. Similar benzoic acid derivatives have displayed antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure can enhance antimicrobial efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chlorobenzoic Acid | Lacks pyrimidine ring | Moderate antimicrobial activity |
| 4-tert-Butylbenzoic Acid | Lacks pyrimidine and chlorine | Limited anticancer properties |
| Pyrimidine Derivatives | Varies widely | Diverse biological activities |
This compound stands out due to its combination of structural features, which confer unique biological activities not present in simpler derivatives .
Study 1: Antitumor Activity Evaluation
In a study examining various pyrimidine derivatives, this compound was tested for its ability to inhibit cell proliferation in colon cancer models. The results indicated significant inhibition of HCT116 tumor growth, with IC50 values comparable to leading anticancer agents .
Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory effects of the compound. In vitro assays demonstrated that it significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Study 3: Antimicrobial Efficacy Assessment
A recent study assessed the antimicrobial properties of benzoic acid derivatives, including this compound. The compound exhibited notable activity against Gram-positive bacteria, with further SAR analysis suggesting that the presence of both the pyrimidine and chlorobenzoic moieties enhances its efficacy .
Q & A
Q. What are the established synthetic routes for 5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling pyrimidine derivatives with chlorobenzoic acid precursors. Key steps include:
- Suzuki-Miyaura cross-coupling for aryl-pyrimidine bond formation, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert atmospheres .
- Acid-catalyzed tert-butyl group introduction , often via tert-butyl esters, followed by deprotection using HCl or TFA .
- Optimization : Adjusting solvent polarity (e.g., tert-butanol for solubility) and temperature (40–100°C) improves yields. Monitor reaction progress via TLC or HPLC .
Q. How is this compound characterized for purity and structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl at δ 1.3 ppm, pyrimidine protons at δ 8.5–9.0 ppm) .
- HPLC/LC-MS : Quantify purity (>95%) using C18 columns with mobile phases like acetonitrile/water (+0.1% formic acid). Monitor for byproducts (e.g., dechlorinated analogs) .
- Elemental Analysis : Verify empirical formula (e.g., C₁₅H₁₆ClN₂O₂) with ≤0.3% deviation .
Q. What are the solubility and formulation considerations for biological assays?
Methodological Answer:
- Solubility : Poor aqueous solubility (common for aromatic acids). Use DMSO for stock solutions (10–50 mM), diluted in PBS or cell media (<1% DMSO final) .
- Stability : Store at −20°C in inert atmospheres; avoid prolonged exposure to light or humidity to prevent tert-butyl group hydrolysis .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane) .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL achieves R-factors <0.05 .
- Key Metrics : Bond angles (e.g., pyrimidine ring planarity) and torsion angles (e.g., tert-butyl orientation) confirm steric effects .
Q. How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
Q. How should researchers resolve contradictions in spectral or crystallographic data?
Methodological Answer:
- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 4-fluorobenzoic acid derivatives ).
- Re-refinement : Re-analyze X-ray data with alternate software (e.g., Olex2 vs. SHELX) to check for model bias .
- Supplementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What strategies optimize bioactivity assays for this compound’s derivatives?
Methodological Answer:
- Target Selection : Screen against kinases or GPCRs (common pyrimidine targets) via fluorescence polarization .
- Dose-Response : Test 0.1–100 μM ranges in triplicate; normalize to controls (e.g., DMSO vehicle).
- Metabolic Stability : Use liver microsomes (e.g., human CYP450 isoforms) to assess tert-butyl group susceptibility .
Data Contradiction Analysis
Example Issue : Conflicting melting points (mp) reported for similar compounds.
Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
